molecular formula C18H14N6O2S2 B4326304 1,4-bis(5-methyl-2,1,3-benzothiadiazol-4-yl)piperazine-2,5-dione

1,4-bis(5-methyl-2,1,3-benzothiadiazol-4-yl)piperazine-2,5-dione

Cat. No.: B4326304
M. Wt: 410.5 g/mol
InChI Key: FYEKSOKYFANWCC-UHFFFAOYSA-N
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Description

1,4-bis(5-methyl-2,1,3-benzothiadiazol-4-yl)piperazine-2,5-dione is a complex organic compound characterized by its unique molecular structure. This compound is part of the benzothiadiazole family, which is known for its diverse applications in various fields such as organic electronics, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-bis(5-methyl-2,1,3-benzothiadiazol-4-yl)piperazine-2,5-dione typically involves multiple steps, starting with the preparation of 5-methyl-2,1,3-benzothiadiazole-4-carboxylic acid. This intermediate is then reacted with piperazine-2,5-dione under specific conditions to form the final product. The reaction conditions include the use of strong bases, high temperatures, and inert atmospheres to ensure the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,4-bis(5-methyl-2,1,3-benzothiadiazol-4-yl)piperazine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) and aprotic solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as antimicrobial properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Applied in the development of advanced materials and electronic devices.

Mechanism of Action

The mechanism by which 1,4-bis(5-methyl-2,1,3-benzothiadiazol-4-yl)piperazine-2,5-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,4-bis(5-methyl-2,1,3-benzothiadiazol-4-yl)piperazine-2,5-dione is compared with other similar compounds, such as:

  • 2,1,3-Benzothiadiazole derivatives: These compounds share structural similarities but differ in their functional groups and applications.

  • Piperazine-2,5-dione derivatives: These compounds have variations in their substituents, leading to different chemical properties and uses.

Properties

IUPAC Name

1,4-bis(5-methyl-2,1,3-benzothiadiazol-4-yl)piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O2S2/c1-9-3-5-11-15(21-27-19-11)17(9)23-7-14(26)24(8-13(23)25)18-10(2)4-6-12-16(18)22-28-20-12/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEKSOKYFANWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)N3CC(=O)N(CC3=O)C4=C(C=CC5=NSN=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,4-bis(5-methyl-2,1,3-benzothiadiazol-4-yl)piperazine-2,5-dione
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1,4-bis(5-methyl-2,1,3-benzothiadiazol-4-yl)piperazine-2,5-dione
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1,4-bis(5-methyl-2,1,3-benzothiadiazol-4-yl)piperazine-2,5-dione
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1,4-bis(5-methyl-2,1,3-benzothiadiazol-4-yl)piperazine-2,5-dione
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1,4-bis(5-methyl-2,1,3-benzothiadiazol-4-yl)piperazine-2,5-dione
Reactant of Route 6
1,4-bis(5-methyl-2,1,3-benzothiadiazol-4-yl)piperazine-2,5-dione

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